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Digitoxose 1,3,4-Triacetate

Cat. No.: B13858931
M. Wt: 274.27 g/mol
InChI Key: QKPIXQGRPBEVLX-LUBDKGQGSA-N
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Description

Historical Context of Digitoxose (B191001) Discovery and Early Characterization

The history of digitoxose is intrinsically linked to the study of cardiac glycosides from the foxglove plant, Digitalis. These compounds have been used for over two centuries to treat heart conditions. vulcanchem.com The sugar moiety, digitoxose, was first isolated and identified through the mild acid hydrolysis of these glycosides, such as digitoxin (B75463), digoxin (B3395198), and gitoxin. nih.govfrontiersin.org Early 20th-century chemists, including Cloetta and Windaus, were instrumental in these initial efforts to break down the complex natural products into their constituent aglycone and sugar parts. nih.gov

A key breakthrough in its characterization was the Keller-Kiliani test, a colorimetric reaction that specifically detects the presence of 2-deoxysugars, which produces a characteristic blue or green color in the presence of digitoxose. vulcanchem.comacs.org This test became a standard method for identifying digitoxose-containing glycosides. harvard.edu The structure of digitoxose was established as a 2,6-dideoxy-D-ribo-hexose, a rare type of sugar that lacks hydroxyl groups at both the C2 and C6 positions. nih.gov This unique structure, particularly the absence of a C2 hydroxyl group, would later prove to be a significant challenge and point of interest in synthetic chemistry. The D-enantiomer is the form commonly found in nature. nih.gov Early structural elucidation and stereochemical studies by researchers like Micheel further solidified its place in carbohydrate chemistry. nih.gov

Significance of Acetylated Sugars in Glycoscience and Synthetic Organic Chemistry

The acetylation of sugars, converting their hydroxyl groups to acetate (B1210297) esters, is a fundamental and widely employed strategy in glycoscience and synthetic chemistry. frontiersin.org Acetyl groups serve as temporary "protecting groups," masking the reactive hydroxyls to prevent unwanted side reactions during multi-step syntheses. nih.gov This protection allows chemists to direct reactions to specific sites on the complex, poly-functional carbohydrate molecule. rsc.org

The key advantages of using acetyl protecting groups include:

Stability: Acetates are stable to a wide range of reaction conditions, including those used for oxidations and many types of coupling reactions. researchgate.net

Ease of Installation: They are typically installed easily using reagents like acetic anhydride (B1165640) with a base catalyst. frontiersin.org

Modulation of Reactivity: The electron-withdrawing nature of acetyl groups decreases the reactivity of the glycosyl donor, a concept known as "disarming" the donor. wikipedia.org This allows for sequential glycosylation strategies where a more reactive "armed" donor (e.g., with ether protecting groups) can be coupled to a "disarmed" acceptor without self-coupling. wikipedia.org

Influence on Stereoselectivity: In sugars with a C2 hydroxyl group, a C2-acetyl group can participate in the reaction to direct the formation of 1,2-trans-glycosidic bonds. While digitoxose lacks this C2 group, the acetyl groups at other positions still influence the conformation and electronic properties of the sugar, thereby affecting the stereochemical outcome of glycosylation reactions. acs.org

Per-O-acetylated sugars, like Digitoxose 1,3,4-Triacetate, are valuable and stable intermediates for the synthesis of various glycosyl donors, such as glycosyl halides and trichloroacetimidates, which are then used to construct oligosaccharides and glycoconjugates. rsc.org

Role of Digitoxose Derivatives in Natural Product Chemistry and Biosynthesis

Digitoxose is a crucial component of a wide array of bioactive natural products. acs.org While its most famous role is as the trisaccharide component of the cardiac glycoside digitoxin, where it is essential for biological activity, it is also found in many other classes of natural products. nih.govrsc.org These include macrolides, anthracyclines, enediynes, and other oligosaccharides that exhibit potent antibacterial, antiviral, and antitumor activities. acs.org

The biosynthesis of digitoxose is a complex enzymatic process. Early tracer studies on Digitalis lanata helped establish the pathway for its creation and incorporation into cardiac glycosides. nih.govresearchgate.net More detailed understanding came from studies on the biosynthesis of jadomycin (B1254412) B in the bacterium Streptomyces venezuelae. Researchers identified a cluster of genes responsible for producing the activated sugar nucleotide, thymidine (B127349) diphosphate-L-digitoxose (TDP-L-digitoxose), from a glucose-1-phosphate precursor. wikipedia.org This discovery highlighted that the machinery for producing this "unusual" sugar exists not only in plants but also in bacteria, underscoring its broad importance in secondary metabolism. nih.govwikipedia.org

Overview of Research Trajectories for this compound

As a stable derivative of a key natural sugar, this compound and its closely related precursors are central to several avenues of chemical research.

The synthesis of complex molecules containing 2-deoxysugars, such as cardiac glycosides and their analogs, relies heavily on well-defined, protected sugar building blocks. Acetylated digitoxose derivatives serve as critical synthetic intermediates in these endeavors. A major challenge in this area is the stereocontrolled formation of the glycosidic linkage, particularly the β-linkage, in the absence of a participating group at the C2 position. wiley-vch.de

Synthetic strategies often involve the creation of an acetylated digitoxose unit, which is then activated as a glycosyl donor for coupling with an aglycone or another sugar. For instance, in syntheses of digitoxin analogs, a common approach is to first prepare a protected monosaccharide of digitoxose. nih.gov In one approach, a diol intermediate was regioselectively protected to install an axial acetate at the C4 position, demonstrating the precise manipulation of protecting groups needed for these syntheses. nih.gov The resulting acetylated sugar is then ready for subsequent coupling reactions. Per-acetylated sugars are also common precursors for generating highly reactive glycosyl donors like glycosyl bromides or iodides, which are then used in glycosylation reactions. acs.orgrsc.org

Table 1: Examples of Acetylated Intermediates in Deoxysugar Synthesis

Precursor/Intermediate Reagents/Conditions Product/Use Reference
Diol of Digitoxose (protected) Trimethyl orthoacetate, TsOH; then H₂O C4-mono-acetylated digitoxose nih.gov
Per-O-acetylated sugar TMS-I or HBr/AcOH Glycosyl iodide or bromide rsc.orgnih.gov
2,6-dideoxy-6-bromoglycosyl acetate K-salt of aglycone, 18-crown-6 Glycoconjugate for landomycin synthesis nih.govacs.org

The use of acetylated 2-deoxysugar donors like this compound has been pivotal in understanding the mechanisms of glycosylation reactions. The absence of a C2-hydroxyl group means that stereocontrol cannot be achieved through the common neighboring group participation mechanism, making these reactions mechanistically complex and often difficult to control. nih.gov

Research has shown that the stereochemical outcome of 2-deoxyglycosylations is highly dependent on the reaction conditions, the nature of the leaving group on the donor, and the protecting groups. Acetyl groups, being electron-withdrawing, "disarm" the glycosyl donor, making it less reactive. wikipedia.org This can influence the reaction mechanism, favoring either an S_N_1-like pathway (proceeding through an oxocarbenium ion intermediate) or an S_N_2-like pathway (direct displacement). For example, highly reactive glycosyl iodides generated from acetylated precursors can undergo S_N_2-like reactions with strong nucleophiles to give β-linked products with high selectivity. nih.govacs.org Conversely, activation of other donors can lead to mixtures of α and β products. Studies have also explored how "long-range" participation from a C3-acyl group (like acetate or benzoate) can influence selectivity, though this effect is less pronounced and predictable than C2-participation. nih.govacs.org

Table 2: Factors Influencing Stereoselectivity in 2-Deoxyglycosylation

Factor Observation Potential Mechanism Reference
Protecting Groups Electron-withdrawing (e.g., acetate) "disarm" the donor, affecting reactivity. Modulates stability of oxocarbenium intermediate. wikipedia.org
Leaving Group Iodides are highly reactive; bromides can be activated under various conditions. Iodides can favor S_N_2 pathways; bromides can proceed via S_N_1 or S_N_2. nih.govacs.org
Promoter/Catalyst Silver salts (e.g., Ag-triflate, Ag-silicate) give different α/β ratios. Influences the rate of leaving group departure and the nature of the intermediate. nih.govacs.org

| Nucleophile Strength | Strong nucleophiles can favor β-selectivity with reactive donors. | Promotes S_N_2-like displacement over S_N_1 pathway. | nih.gov |

This compound and related protected monosaccharides are fundamental starting materials for the synthesis of novel analogs of bioactive natural products. By systematically modifying the sugar portion of a molecule like digitoxin, researchers can probe structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.

For example, synthetic analogs of digitoxin have been created where the natural trisaccharide is replaced by a single, different sugar. In one such study, an α-L-rhamnose monosaccharide analog of digitoxin was synthesized. nih.gov This process involved the de novo synthesis of the protected rhamnose sugar, followed by its palladium-catalyzed glycosylation with the digitoxin aglycone (digitoxigenin). nih.gov Other research has focused on catalyst-controlled regioselective glycosylation, using borinic acid catalysts to add new sugar units to a specific hydroxyl group on the intact digitoxin molecule, creating novel analogs that would be inaccessible through other means. researchgate.net These strategies all depend on the principles of protecting group chemistry, where acetylated intermediates play a key role in the construction of the required sugar donors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O7 B13858931 Digitoxose 1,3,4-Triacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

[(2R,3R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10?,11?,12-/m1/s1

InChI Key

QKPIXQGRPBEVLX-LUBDKGQGSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Digitoxose 1,3,4 Triacetate and Its Precursors

Chemo- and Stereoselective Synthesis of 2,6-Dideoxyhexoses

The synthesis of 2,6-dideoxyhexoses, the parent structures of digitoxose (B191001), presents a significant challenge due to the absence of a hydroxyl group at the C-2 position, which typically directs the stereochemical outcome of glycosylation reactions. acs.org Various strategies have been developed to overcome this, including direct and indirect methods, the use of glycals, and de novo syntheses. nih.gov

Glycosylation Strategies for Digitoxose Derivatives

The formation of the glycosidic bond in digitoxose-containing molecules is a pivotal step in the synthesis of many natural products and their analogues. The lack of a participating group at the C-2 position makes stereocontrol at the anomeric center a primary challenge. acs.org

Recent advancements have explored various promoters and catalytic systems to achieve high selectivity. For instance, glycosyl tosylates have been utilized to synthesize β-glycosides, a method that has been adapted for the more sterically hindered α-digitoxose residues. Another approach involves the use of glycosyl sulfonate intermediates, which can be activated under mild conditions to afford disaccharides and trisaccharides with good α-selectivity.

A convergent synthesis of the trisaccharide chain of digitoxin (B75463) has been achieved using a palladium-catalyzed glycosylation with pyranone donors, resulting in complete β-selectivity. This method involves the iterative assembly of the sugar units followed by reductive transposition and diastereoselective dihydroxylation. acs.org

The choice of protecting groups on the glycosyl donor and acceptor can significantly influence the stereochemical outcome of the glycosylation. For example, the use of a 4-tosyl-protected acceptor with an olivose bromide donor resulted in a high β-selectivity (1:11 α:β), whereas a C-4 benzoate-protected acceptor under the same conditions showed diminished selectivity (1:5.4 α:β). nih.gov

Donor TypePromoter/CatalystKey FeatureSelectivity
Glycosyl tosylatesNot specifiedEffective for β-glycosidesβ-selective
Glycosyl sulfonateNot specifiedMild activationα-selective (4.4:1 for disaccharides)
Pyranone donorsPalladium(0)Convergent routeComplete β-selectivity
Olivose bromideNot specifiedAcceptor-dependentHigh β-selectivity with tosyl-protected acceptor
Glycal enol ethersGold(I)/AgOTfDirect glycosylationHigh α-selectivity (>30:1)

Regioselective Acetylation Techniques for Digitoxose

Achieving regioselective acetylation of polyhydroxylated molecules like digitoxose is crucial for synthesizing specific derivatives such as the 1,3,4-triacetate. Both chemical and enzymatic methods have been developed to control the position of acetylation.

Organocatalytic methods have been shown to be effective. For instance, a specific catalyst has been used to achieve perfect regioselectivity for the acylation of the 4'''-OH group of digitoxin. core.ac.uk This high selectivity is attributed to a combination of the intrinsic reactivity of that specific hydroxyl group and the promotional effect of the catalyst. core.ac.uk Various acyl groups, including those from long-chain fatty acids, have been successfully introduced at this position with high yields. core.ac.uk

Enzymatic approaches, particularly using lipases, offer a mild and selective alternative for acylation. mdpi.com However, the success of enzymatic acetylation can be highly dependent on the specific enzyme and the structure of the substrate. For example, Lipase (B570770) PS has been found to selectively acylate the 4'''-OH of the terminal digitoxose unit in digitoxin and digoxin (B3395198). mdpi.comresearchgate.net In contrast, Novozym 435, while effective on other glycosides, was unable to acylate these specific cardenolides. mdpi.comresearchgate.net A study on the acetylation of free D-digitoxose using Novozym 435 provided insights into this substrate specificity. mdpi.comresearchgate.net

Enantioselective Approaches to Digitoxose and its Analogues

The de novo asymmetric synthesis of digitoxose and its analogues allows for the creation of stereochemically diverse libraries of these important sugars. nih.govnih.gov This approach is fundamental for structure-activity relationship (SAR) studies, enabling the synthesis of non-natural enantiomers and diastereomers.

A highly enantioselective and direct route to digitoxin's trisaccharide has been developed, featuring key steps such as an iterative palladium-catalyzed glycosylation, reductive 1,3-transposition, and diastereoselective dihydroxylation. acs.org This strategy has proven flexible, allowing for the preparation of various mono- and disaccharide analogues. acs.org

Another practical approach has been developed for the synthesis of α-digitoxose, the sugar moiety of the antibiotic jadomycin (B1254412) B, which employs post-glycosylation reactions following a palladium(0)-catalyzed glycosylation. wvu.edu The stereochemistry at the anomeric center is controlled by the highly diastereoselective palladium-catalyzed reaction. wvu.edu These de novo strategies provide access to a wide range of stereochemically diverse monosaccharide analogues of natural products like digitoxin, which can be used to explore and enhance biological activity. nih.govnih.gov

Novel Catalytic Systems in Acetylated Sugar Synthesis

The development of novel catalytic systems is a driving force in advancing the synthesis of acetylated sugars. These systems offer improved selectivity, milder reaction conditions, and greater efficiency compared to traditional methods.

Biocatalysis in Regioselective Esterification of Digitoxose

Biocatalysis, particularly the use of enzymes in non-conventional media, has emerged as a powerful and sustainable tool for the regioselective esterification of carbohydrates. mdpi.com Lipases are among the most versatile biocatalysts for this purpose. taltech.eecirad.fr

The enzymatic acetylation of cardiac glycosides containing digitoxose units has been investigated to produce specific acetylated derivatives. mdpi.com Lipase PS from Pseudomonas cepacia has demonstrated the ability to selectively acylate the 4'''-OH group of the terminal digitoxose in both digitoxin and digoxin, yielding the corresponding monoacetylated products which are commercial drugs. mdpi.comresearchgate.net The reaction is typically carried out in organic solvents using an acyl donor like vinyl acetate (B1210297). mdpi.com

In contrast, Novozym 435 (immobilized lipase B from Candida antarctica) was found to be ineffective in acylating digitoxin and digoxin. mdpi.comresearchgate.net A detailed investigation into the Novozym 435-catalyzed acetylation of free D-digitoxose helped to elucidate the reasons for this lack of reactivity, highlighting the subtle substrate specificity of these enzymes. mdpi.comresearchgate.net The use of biocatalysts in organic solvents or even solvent-free systems represents a green and efficient methodology for producing specific sugar esters. mdpi.comcirad.fr

EnzymeSubstratePosition of AcetylationOutcome
Lipase PSDigitoxin, Digoxin4'''-OH of terminal digitoxoseSuccessful monoacetylation mdpi.comresearchgate.net
Novozym 435Digitoxin, Digoxin-No reaction mdpi.comresearchgate.net
Novozym 435Proscillaridin A4'-OH of rhamnopyranosyl unitSuccessful acylation mdpi.comresearchgate.net
Lipase PSLanatoside C6''''-OH of terminal glucopyranosyl unitSuccessful acylation mdpi.comresearchgate.net

Transition Metal Catalysis in Glycosylation

Transition metal catalysis has become an indispensable tool for the synthesis of 2-deoxyglycosides, offering high yields and excellent control over anomeric selectivity. nih.govbeilstein-journals.org Metals such as palladium, gold, and nickel have been successfully employed to activate glycosyl donors, including glycals, for coupling with acceptors. nih.govbeilstein-journals.orgfrontiersin.org

Palladium catalysis has been extensively used. O'Doherty and co-workers developed a Pd(0)-catalyzed glycosylation for the de novo synthesis of oligosaccharides. nih.gov This methodology was instrumental in a highly enantioselective synthesis of the digitoxin trisaccharide. acs.org The process involves the reaction of pyranone donors in an iterative fashion. acs.org

Gold(I) catalysis, in combination with a silver co-catalyst, has been shown to directly and stereoselectively activate glycal enol ethers for glycosylation. acs.org This method is high-yielding, proceeds at room temperature, and is tolerant of a wide range of functional groups, producing α-glycosides with high selectivity. acs.org

Nickel(II) catalysts have also been developed for the stereoselective formation of challenging 1,2-cis-2-aminoglycosides, overcoming limitations of other methods. frontiersin.org These transition metal-catalyzed reactions provide powerful and versatile strategies for constructing the complex carbohydrate portions of natural products. beilstein-journals.org

Green Chemistry Principles in Synthetic Routes to Digitoxose 1,3,4-Triacetate

The application of green chemistry principles to the synthesis of carbohydrate derivatives like this compound is driven by the need to reduce environmental impact and improve the efficiency of chemical processes. Traditional carbohydrate synthesis often involves multiple protection and deprotection steps, leading to significant waste generation. chemrxiv.org

Solvent-Free and Aqueous Reaction Conditions

A primary goal in green carbohydrate chemistry is the replacement of hazardous organic solvents with more benign alternatives, such as water, or eliminating the solvent altogether.

Aqueous Acetylation:

Recent research has demonstrated the feasibility of selective anomeric acetylation of unprotected sugars, including 2-deoxy sugars structurally related to digitoxose, in purely aqueous conditions. acs.orgnih.gov A general method involves stirring the unprotected sugar in water with acetic anhydride (B1165640) and a mild base like sodium carbonate. acs.org This approach is particularly effective for mannose, 2-acetamido, and 2-deoxy sugars, and has been successfully performed on a large scale. acs.org The higher acidity of the anomeric hydroxyl group compared to other hydroxyls on the sugar ring allows for this selectivity in an aqueous medium. acs.org

For a 2-deoxy sugar like digitoxose, this method presents a promising green alternative to traditional acetylation in pyridine (B92270) or other organic solvents. The reaction avoids the use of toxic solvents and simplifies the work-up procedure, as the reagents are water-soluble and can be easily separated from the product.

Solvent-Free Acetylation:

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. These reactions are often facilitated by catalysts and may involve mechanical energy (mechanochemistry) or heating. Stoichiometric solvent-free acetylation protocols have been developed for various alcohols and phenols, typically using acetic anhydride with a catalyst. torvergata.itnih.gov While a specific solvent-free synthesis for this compound is not prominently documented, enzymatic methods in organic solvents with minimal water content have been explored. For instance, the lipase PS has been shown to acylate the terminal digitoxose unit of digitoxin. cnr.it Furthermore, Novozym 435-catalyzed acetylation of free D-digitoxose has been investigated in a mixture of pyridine and tert-amyl alcohol with vinyl acetate as the acetylating agent. cnr.itresearchgate.net This enzymatic approach, while not entirely solvent-free, offers high regioselectivity and operates under mild conditions.

A hypothetical solvent-free approach for the per-acetylation of digitoxose could involve heating the sugar with a stoichiometric amount of acetic anhydride and a catalytic amount of a Lewis acid or a solid acid catalyst, adapting protocols used for other sugars. torvergata.it

MethodSolvent SystemReagentsKey Advantages
Aqueous Anomeric Acetylation WaterAcetic Anhydride, Sodium CarbonateEliminates organic solvents, simplified work-up, scalable. acs.org
Enzymatic Acetylation Organic (e.g., t-Amyl alcohol/Pyridine)Vinyl Acetate, Lipase (e.g., Novozym 435, Lipase PS)High regioselectivity, mild reaction conditions. cnr.itresearchgate.net
Hypothetical Solvent-Free NoneAcetic Anhydride, Catalyst (e.g., VOSO₄)Eliminates bulk solvent waste, high concentration. torvergata.itnih.gov

Atom Economy and Waste Reduction in Synthesis

Atom economy, E-factor, and Process Mass Intensity (PMI) are critical metrics for evaluating the "greenness" of a synthetic process. tamu.eduacsgcipr.org Traditional glycosylation and protection chemistries are often characterized by poor atom economy due to the use of stoichiometric activating agents and protecting groups, which are not incorporated into the final product. acs.org

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. tamu.edu Acetylation reactions, in principle, can have a high atom economy. For the formation of this compound from digitoxose and acetic anhydride, the primary byproduct is acetic acid.

E-Factor and Process Mass Intensity (PMI): The E-factor is the ratio of the mass of waste to the mass of the product. researchgate.net PMI is a broader metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. acsgcipr.orgacsgcipr.org Pharmaceutical processes historically have very high PMIs, often ranging from 25 to over 100, largely due to the extensive use of solvents in synthesis and purification. chemrxiv.org

Adopting aqueous or solvent-free conditions drastically reduces the PMI. For example, a conventional acetylation in pyridine might use 10-20 volumes of solvent, contributing significantly to the total mass input. An aqueous reaction replaces this with water, a much more environmentally benign solvent, while a solvent-free reaction eliminates this contribution almost entirely.

MetricConventional Acetylation (in Pyridine)Aqueous AcetylationSolvent-Free Acetylation
Atom Economy (%) ~70-80% (reaction specific)~70-80% (reaction specific)~70-80% (reaction specific)
E-Factor (Waste/Product) High (e.g., >10)Low (e.g., 1-5)Very Low (e.g., <1)
Process Mass Intensity (PMI) Very High (e.g., >50)Low (e.g., <10)Very Low (e.g., <5)

Note: Values for E-Factor and PMI are illustrative estimates and depend on specific reaction conditions, scale, and purification methods.

Scale-Up Methodologies for Research and Reference Material Production

The synthesis of this compound as a reference standard requires a robust and reproducible process that can be scaled to meet demand, typically from milligram to gram quantities. researchgate.net Scaling up a synthetic process presents numerous challenges, including maintaining reaction performance, ensuring consistent product quality, and managing safety and cost. oligofastx.com

Key Considerations for Scale-Up:

Process Robustness: The chosen synthetic route must be reliable and give consistent yields and purity. Reactions that are sensitive to trace impurities or slight variations in conditions are poor candidates for scale-up. The aqueous acetylation method has been reported to be robust and scalable to a 50-gram scale for related sugars. acs.org

Purification: Chromatography is often required to achieve the high purity (>95%) needed for a reference standard. iarc.fr However, chromatographic purification can be a bottleneck on a larger scale. Developing reaction conditions that minimize byproduct formation is crucial. Crystallization is a more desirable purification method for scale-up if a suitable solvent system can be identified.

Safety and Handling: The hazards of all reagents and solvents must be carefully managed. Solvent-free methods can present challenges in terms of heat transfer and mixing, which must be addressed with appropriate engineering controls.

Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy becomes increasingly important at a larger scale. The use of inexpensive and readily available reagents, such as acetic anhydride and sodium carbonate in the aqueous method, is advantageous. acs.org

The transition from a laboratory-scale procedure to a reliable production method for a reference material like this compound involves careful process optimization. This includes refining reaction concentrations, temperatures, and times, as well as developing a scalable and efficient purification strategy to ensure the final product meets the stringent purity requirements for its intended use in pharmaceutical analysis. oligofastx.com

Chemical Reactivity and Derivatization of Digitoxose 1,3,4 Triacetate

Selective Deacetylation and Hydrolysis Reactions

The acetyl groups of Digitoxose (B191001) 1,3,4-Triacetate serve as protecting groups that can be selectively removed to unmask hydroxyl functionalities for further reactions. The selective deacetylation of per-acetylated carbohydrates is a critical step in the synthesis of complex glycosides and other carbohydrate derivatives. ccsenet.org Methodologies for the regioselective removal of the anomeric acetyl group have been developed, yielding valuable 1-hydroxy structures for diverse glycosylation reactions. ccsenet.org

Hydrolysis of the ester linkages in Digitoxose 1,3,4-Triacetate can be achieved under acidic or enzymatic conditions. Acid hydrolysis of glycosides, such as those containing digitoxose, typically cleaves the glycosidic bonds, releasing the sugar and non-sugar (aglycone) moieties. nih.govamu.edu.aznuph.edu.ua The rate of acid hydrolysis is influenced by the structure of the aglycone and the configuration of the sugar residue. amu.edu.az For instance, the complete acid hydrolysis of digitoxin (B75463) yields digitoxigenin (B1670572) and three molecules of digitoxose. nih.govamu.edu.az Enzymatic hydrolysis, on the other hand, can offer greater specificity, allowing for the stepwise cleavage of sugar units from a glycoside chain. amu.edu.aznuph.edu.ua

The increased lipophilicity of acetylated glycosides, such as a tetra-acetate form of digoxin (B3395198), may enhance intestinal absorption but can also lead to accelerated metabolism through esterase-mediated deacetylation. vulcanchem.com This rapid hydrolysis can result in a shorter biological half-life compared to the parent non-acetylated compound. vulcanchem.com

Reaction TypeReagents/ConditionsOutcome
Selective Anomeric Deacetylation (i-Pr)3Sn(OEt)Regioselective removal of the anomeric acetyl group. ccsenet.orgresearchgate.net
Complete Deacetylation Me3SI / KMnO4Chemoselective removal of all acetyl groups. researchgate.net
Acid Hydrolysis Mineral Acids (e.g., HCl)Cleavage of glycosidic and ester bonds. nih.govamu.edu.az
Enzymatic Hydrolysis Specific Enzymes (e.g., from cardioactive plants)Stepwise cleavage of glycosidic linkages. nuph.edu.ua
Saponification Sodium Bicarbonate in MethanolSelective saponification of succinoyl esters on the terminal digitoxose. oup.com

Glycosidic Bond Formation and Modification

Glycosylation is a fundamental reaction in carbohydrate chemistry, and acetylated digitoxose derivatives are valuable donors in the synthesis of various glycoconjugates. The stereochemical outcome of these reactions is of paramount importance and is influenced by several factors.

Achieving stereocontrol in glycosylation reactions involving 2-deoxy sugar donors like digitoxose is notoriously challenging. nih.gov Unlike sugars with a participating group at the C-2 position, 2-deoxy sugars cannot form a cyclic intermediate that shields one face of the anomeric center, often leading to mixtures of α and β anomers. nih.gov

However, various strategies have been developed to influence the stereoselectivity. Digitoxose is known to preferentially undergo β-selective glycosylation reactions. nih.gov The choice of promoter and reaction conditions can significantly impact the stereochemical outcome. For instance, the combination of AgPF6 and the non-nucleophilic base TTBP has been shown to be an effective promoter system for the stereoselective formation of α-linked digitoxose glycosides. nih.gov In one study, the glycosylation of a disaccharide acceptor with an L-digitoxose thioglycoside donor, promoted by AgPF6/TTBP, afforded the desired α-linked trisaccharide as a single diastereomer. nih.gov Other methods, such as those employing p-toluenesulfonic anhydride (B1165640) to activate hemiacetals, can favor the formation of β-anomers through an SN2-like pathway. acs.org

The use of remote stereodirecting groups has also emerged as a powerful strategy. For example, a 2-(diphenylphosphinoyl)acetyl group has been shown to be effective in the direct synthesis of challenging β-glycosides. researchgate.net Furthermore, computational studies, such as DFT calculations, have been employed to understand the factors governing selectivity, suggesting that in some cases, the donor may adopt a specific conformation to minimize steric and electronic interactions, thereby directing the stereochemical outcome. researchgate.net

Glycosylation reactions can proceed through a continuum of mechanisms, ranging from a dissociative S_N1-like pathway, involving a discrete oxocarbenium ion intermediate, to an associative S_N2-like pathway. acs.orgnih.gov The specific pathway is influenced by the reactivity of the glycosyl donor, the nature of the leaving group, the promoter, and the nucleophilicity of the acceptor. universiteitleiden.nl

In the context of digitoxose derivatives, the absence of a C-2 participating group means that the reaction pathway is highly dependent on the reaction conditions. S_N2 reactions require a relatively unhindered electrophilic center, which is the case for the anomeric carbon of digitoxose. libretexts.org Strong nucleophiles favor the S_N2 pathway, leading to inversion of stereochemistry at the anomeric center. libretexts.org Conversely, weaker nucleophiles and conditions that promote the formation of a stabilized oxocarbenium ion favor the S_N1 pathway, which can lead to a mixture of anomers. libretexts.org

The reactivity of the glycosyl donor is also a key factor. "Armed" donors, which have electron-releasing protecting groups like ethers, are more reactive and more likely to react through an S_N1-like mechanism. "Disarmed" donors, with electron-withdrawing protecting groups like esters (such as the acetyl groups in this compound), are less reactive and more likely to favor an S_N2-like pathway. nih.govuniversiteitleiden.nl The choice of a good leaving group at the anomeric position is also crucial for promoting the reaction. universiteitleiden.nl

FactorFavors S_N1-like PathwayFavors S_N2-like Pathway
Nucleophile Weak, uncharged (e.g., water, alcohols) libretexts.orgStrong, anionic (e.g., alkoxides) libretexts.org
Substrate (Electrophile) Tertiary carbon (promotes stable carbocation) libretexts.orgpressbooks.pubMethyl or primary carbon (less hindered) libretexts.orgpressbooks.pub
Donor Protecting Groups "Armed" (electron-donating, e.g., ethers) nih.govuniversiteitleiden.nl"Disarmed" (electron-withdrawing, e.g., esters) nih.govuniversiteitleiden.nl
Reaction Intermediate Oxocarbenium ion acs.orgnih.govCovalent species (e.g., glycosyl triflate) acs.orgnih.gov

Electrophilic and Nucleophilic Substitutions on the Pyranose Ring

While reactions at the anomeric center are most common, the pyranose ring of digitoxose derivatives can also undergo electrophilic and nucleophilic substitution reactions, although these are less frequently described for the triacetate specifically.

Electrophilic substitution reactions on aromatic rings are a well-established class of reactions, but their direct application to the pyranose ring of a sugar is not typical. masterorganicchemistry.comlibretexts.org However, related transformations on unsaturated sugar derivatives, such as glycals, are known. For instance, the Ferrier rearrangement involves the reaction of glycals with nucleophiles in the presence of a Lewis acid, proceeding through an allylic oxocarbenium ion intermediate. researchgate.net

Nucleophilic substitution reactions can occur at positions other than the anomeric carbon, particularly if a good leaving group is present. For example, the synthesis of halogenated derivatives of 2-deoxy-D-glucose has been reported, where a hydroxyl group is replaced by a halogen. mdpi.com These halogenated sugars can then serve as precursors for further modifications. The introduction of an azide (B81097) group, a versatile functional group for bioconjugation, can also be achieved through nucleophilic substitution. acs.org

Synthesis of Advanced Digitoxose Conjugates and Molecular Probes

This compound and related derivatives are valuable starting materials for the synthesis of more complex molecules, including glycoconjugates and molecular probes. These advanced structures are often designed to have specific biological activities or to be used as tools in biochemical studies.

The preparation of immunoreactive derivatives of cardiac glycosides like digoxin often involves modification of the terminal digitoxose ring. nih.govacs.org One common method is the periodate (B1199274) cleavage of the vicinal diols in the sugar, followed by reaction with a protein or other carrier molecule. google.com An improved method involves linking the cleaved digitoxose through a carboxymethyl oxime functionality, which provides better yields of purified products. nih.govacs.org

Glycorandomization is a powerful strategy for the rapid diversification of bioactive molecules by attaching different sugars. wikipedia.org This approach has been applied to natural products like digitoxin to generate libraries of new glycoside analogs with potentially improved properties, such as enhanced anticancer activity or reduced toxicity. wikipedia.orgresearchgate.net

Two main glycorandomization strategies have been developed: chemoenzymatic glycorandomization and neoglycorandomization. acs.org

Chemoenzymatic glycorandomization utilizes the promiscuity of certain enzymes to activate and transfer a variety of sugars to an aglycone. acs.org

Neoglycorandomization is a chemical approach that involves a one-step ligation of unprotected reducing sugars to an aglycone, bypassing the need for traditional protecting group chemistry. acs.org

These strategies allow for the systematic modification of the glycan portion of a molecule, which can have a profound impact on its biological activity. rsc.org For example, modifying the sugar moiety of digitoxin has been shown to improve its anticancer properties. researchgate.net

Preparation of Labeled Analogues for Research

The synthesis of isotopically labeled analogues of this compound is a critical process for advanced research applications, particularly in metabolic pathway analysis, quantitative mass spectrometry, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Labeling allows the molecule to be traced and distinguished from its endogenous counterparts. The synthetic strategies typically involve the introduction of stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C) isotopes at specific, chemically defined positions.

One common approach involves the use of labeled acetylating agents. For instance, the synthesis can be performed using [1-¹³C]acetic anhydride or [²H₆]acetic anhydride. In this procedure, unprotected D-digitoxose is treated with the isotopically labeled anhydride under standard acetylation conditions (e.g., in pyridine (B92270) or with a catalyst like 4-dimethylaminopyridine). This method results in the incorporation of the label into all three acetate (B1210297) groups at the C-1, C-3, and C-4 positions. This is particularly useful for studies where the fate of the acetyl moieties is of interest or for enhancing signals in ¹³C-NMR.

A more regioselective labeling strategy is required to label the carbohydrate backbone. This necessitates a multi-step synthesis starting from a simpler, labeled precursor. For example, to introduce a label at the C-3 position, a synthetic route might begin with a protected 2-deoxy-D-glucose derivative. The C-3 hydroxyl can be oxidized to a ketone, followed by reduction with a labeled reducing agent such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄). This re-introduces the hydroxyl group with a deuterium (B1214612) or tritium (B154650) atom attached to C-3. Subsequent chemical steps to convert the precursor into the digitoxose scaffold, followed by acetylation, yield the target molecule labeled at a specific backbone position.

The choice of isotope and labeling position is dictated by the intended application. Deuterium labeling is often employed to study kinetic isotope effects or for simplifying ¹H-NMR spectra. Carbon-13 labeling is invaluable for detailed structural elucidation via ¹³C-NMR and for quantitative proteomics or metabolomics using mass spectrometry.

Table 3.4.2.1: Strategies for Isotopic Labeling of this compound

Labeling StrategyIsotopic ReagentPosition of LabelPrimary Research Application
Global Acetyl Labeling[1-¹³C]Acetic Anhydride ((¹³CH₃CO)₂O)Carbonyl carbon of all three acetate groups¹³C-NMR signal enhancement; metabolic fate of acetyl groups
Global Acetyl Labeling[²H₆]Acetic Anhydride ((CD₃CO)₂O)Methyl protons of all three acetate groupsInternal standard for mass spectrometry; simplifying ¹H-NMR spectra
Regioselective Backbone LabelingSodium Borodeuteride (NaBD₄)C-3 (via oxidation-reduction sequence)Kinetic isotope effect studies; specific signal assignment in NMR
Regioselective Backbone LabelingD-[1-¹⁴C]Mannose (as precursor)C-2 (via multi-step synthesis)Radiotracer for in vitro metabolic pathway analysis

Stereochemical Transformations and Isomerization Studies

The stereochemistry of this compound, particularly the orientation of the substituents on its pyranose ring, is fundamental to its chemical properties. Research in this area focuses on controlled inversion of stereocenters (epimerization) and analysis of the molecule's preferred three-dimensional shape (conformation).

Epimerization at Specific Hydroxyl Positions

Epimerization involves the inversion of configuration at a single stereogenic center. In this compound, this requires chemical manipulation of the protected hydroxyl groups at the C-3 or C-4 positions. As direct inversion is not possible on the acetate-protected hydroxyls, a deprotection-inversion-reprotection sequence is necessary.

A representative synthetic pathway for epimerization at the C-3 position begins with the selective deacetylation of this compound. This can be achieved using enzymatic methods, for example, with a regioselective lipase (B570770), or under carefully controlled mild basic conditions that preferentially cleave the less sterically hindered secondary acetate. This yields 1,4-di-O-acetyl-D-digitoxose, exposing the free hydroxyl at C-3.

With the C-3 hydroxyl group available, stereochemical inversion can be accomplished via several classic organic reactions. A widely used method is the Mitsunobu reaction. Treatment of the C-3 alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) in the presence of a nucleophilic acid, such as benzoic acid, proceeds via an SN2 mechanism. This results in the inversion of the stereocenter and the formation of a C-3 benzoate (B1203000) ester. Subsequent saponification removes the benzoate and the remaining acetate groups, followed by global re-acetylation to yield the C-3 epimer, 2-Deoxy-D-xylo-hexopyranose 1,3,4-triacetate (the triacetate of D-xylosamine).

An alternative route involves the oxidation of the C-3 hydroxyl group to a ketone using a reagent like pyridinium (B92312) chlorochromate (PCC). The resulting 3-keto intermediate is planar at C-3. Subsequent stereoselective reduction of the ketone can then generate the epimeric alcohol. The choice of reducing agent is critical; using a sterically demanding hydride source, such as L-Selectride®, typically favors axial attack on the carbonyl, yielding the equatorial hydroxyl, which is the epimer of the original axial hydroxyl in digitoxose. Final acetylation affords the C-3 epimerized product. These epimers are invaluable as reference compounds for confirming chemical structures and for comparative studies.

Table 3.5.1.1: Comparison of a C-3 Epimerization Protocol

ParameterStarting Material (Digitoxose Derivative)Epimerized Product
Systematic Name 1,4-di-O-acetyl-2-deoxy-D-ribo-hexopyranose1,4-di-O-acetyl-2-deoxy-D-xylo-hexopyranose
Stereochemistry at C-3 (R) configuration; Axial -OH(S) configuration; Equatorial -OH
Key Inversion Reagents DEAD, PPh₃, Benzoic Acid (Mitsunobu)Product of Mitsunobu reaction
Underlying Mechanism SN2 displacement of the activated hydroxyl groupInversion of configuration confirmed

Ring Conformation and Flexibility Studies

The three-dimensional structure of this compound is dominated by the conformation of its six-membered pyranose ring. For hexopyranoses, the lowest energy conformations are typically the two chair forms, denoted as ⁴C₁ and ¹C₄. The relative stability of these conformations is governed by the steric and electronic interactions of the ring substituents.

High-field ¹H-NMR spectroscopy is the principal experimental technique for determining the preferred ring conformation in solution. The conformation is elucidated by analyzing the proton-proton scalar coupling constants (³J_H,H), whose magnitudes are related to the dihedral angle between the coupled protons, as described by the Karplus equation. In the case of this compound, the molecule overwhelmingly adopts the ⁴C₁ chair conformation. This is evidenced by the large observed coupling constants between adjacent axial protons (J_ax,ax), which are typically in the range of 8–12 Hz. Conversely, couplings between axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) protons are much smaller, generally 2–5 Hz.

For example, the coupling between H-3 and H-4 (³J₃,₄) would be large, indicating a trans-diaxial relationship, which is consistent with the ⁴C₁ chair. Similarly, the coupling between H-4 and H-5 (³J₄,₅) would be large. The acetate groups at C-1, C-3, and C-4 are bulky and strongly prefer to occupy equatorial positions to minimize 1,3-diaxial steric strain. In the ⁴C₁ conformation of this compound, the C-1 acetate is equatorial, the C-3 acetate is axial, and the C-4 acetate is equatorial. While the axial C-3 acetate introduces some steric strain, this conformation is still significantly more stable than the alternative ¹C₄ chair, in which the C-1 and C-4 acetates would be forced into highly unfavorable axial positions.

Computational chemistry, using molecular mechanics (MM) and density functional theory (DFT), complements experimental NMR data. Energy minimization calculations consistently identify the ⁴C₁ chair as the global energy minimum, often predicting it to be more stable than the ¹C₄ chair by over 5 kcal/mol. These models also allow for the exploration of the energy landscape for ring inversion and the potential population of minor, non-chair conformations like skew-boats, which are generally found to be high-energy intermediates.

Table 3.5.2.1: Representative ¹H-NMR Data for Conformation Analysis of this compound in CDCl₃

Proton(s)Coupling Constant (J)Observed Value (Hz)Inferred Dihedral AngleConformational Implication
H-3, H-4³J₃,₄~9.5~180° (anti-periplanar)Confirms trans-diaxial orientation of H-3 and H-4
H-4, H-5³J₄,₅~9.8~180° (anti-periplanar)Confirms trans-diaxial orientation of H-4 and H-5
H-1, H-2ax³J₁,₂ax~3.5~60° (gauche)H-1 is equatorial
H-1, H-2eq³J₁,₂eq~1.8~60° (gauche)H-1 is equatorial

Note: Values are representative and serve to illustrate the principles of conformational analysis.

Advanced Spectroscopic and Structural Elucidation of Digitoxose 1,3,4 Triacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. For Digitoxose (B191001) 1,3,4-triacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals, determine the relative stereochemistry, and gain insights into its conformational preferences.

The ¹H NMR spectrum of Digitoxose 1,3,4-triacetate provides initial information on the number and chemical environment of the protons. The anomeric proton (H-1) typically resonates in the downfield region (around 6.2 ppm for the α-anomer and 5.7 ppm for the β-anomer) due to the deshielding effect of the two adjacent oxygen atoms. The protons attached to carbons bearing acetate (B1210297) groups (H-3 and H-4) are also shifted downfield compared to the non-acetylated parent sugar. The protons at the C-2 deoxy position appear as complex multiplets in the upfield region (typically 1.8-2.5 ppm). The methyl protons of the three acetate groups give rise to sharp singlet signals in the range of 2.0-2.2 ppm, while the C-6 methyl protons are observed as a doublet around 1.2 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The anomeric carbon (C-1) is the most downfield signal (around 90-95 ppm). The carbons bearing the acetate groups (C-3 and C-4) resonate in the 70-80 ppm range, while the deoxy C-2 carbon is found significantly upfield (around 30-35 ppm). The C-5 and C-6 carbons appear around 65-70 ppm and 15-20 ppm, respectively. The carbonyl carbons of the acetate groups are observed in the 169-171 ppm region, and the methyl carbons of the acetates are found around 21 ppm.

For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY establishes proton-proton coupling networks, allowing for the tracing of the spin system from H-1 to H-6. For instance, the anomeric proton (H-1) will show a correlation to the C-2 protons, which in turn will correlate with H-3, and so on.

HSQC correlates each proton to its directly attached carbon atom, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the positions of the acetate groups, as the protons of the acetyl methyl groups will show correlations to the carbonyl carbons, and the protons attached to the sugar ring (e.g., H-1, H-3, H-4) will show correlations to the carbonyl carbons of the attached acetate groups.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Anomer

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~6.2 (d)~92
2a~1.9 (m)~33
2e~2.3 (m)
3~5.2 (m)~71
4~5.0 (m)~74
5~3.8 (m)~68
6~1.2 (d)~17
OAc (1)-C=O: ~170, CH₃: ~21
OAc (3)-C=O: ~170, CH₃: ~21
OAc (4)-C=O: ~170, CH₃: ~21

Note: These are typical, illustrative values and may vary depending on the solvent and specific anomer.

The vicinal proton-proton coupling constants (³J) are crucial for determining the relative stereochemistry of the sugar ring. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Anomeric Configuration: The coupling constant between H-1 and H-2 (³J₁,₂) is a key indicator of the anomeric configuration. For the α-anomer, where H-1 is axial, it exhibits a small axial-equatorial and equatorial-equatorial coupling to the C-2 protons. In the β-anomer, H-1 is equatorial and shows small equatorial-axial and equatorial-equatorial couplings.

Ring Stereochemistry: The coupling constants between adjacent protons around the ring (e.g., ³J₂,₃, ³J₃,₄, ³J₄,₅) provide information about their relative orientations (axial-axial, axial-equatorial, or equatorial-equatorial). Large coupling constants (8-10 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This allows for the confirmation of the ribo-configuration of the digitoxose sugar.

Table 2: Typical Proton-Proton Coupling Constants for a Pyranose Ring

CouplingDihedral AngleTypical ³J Value (Hz)
ax-ax~180°8 - 10
ax-eq~60°2 - 5
eq-eq~60°2 - 5

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons, regardless of their through-bond connectivity. These experiments are essential for determining the conformation of the pyranose ring and the orientation of the substituents.

NOESY/ROESY cross-peaks are observed between protons that are close in space (typically < 5 Å). For this compound, key NOE correlations would be expected between:

Axial protons on the same face of the ring (e.g., H-1ax, H-3ax, H-5ax in a chair conformation).

1,3-diaxial interactions, which can confirm the axial or equatorial orientation of substituents. For example, an NOE between H-1 and H-3 or H-5 would provide strong evidence for their relative axial positions.

Protons of the acetate methyl groups and nearby ring protons, which can help to determine the preferred orientation of the ester groups.

The pattern of NOE/ROE signals allows for the construction of a 3D model of the molecule and confirms the dominant chair conformation of the pyranose ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion (or a pseudomolecular ion such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). For this compound (C₁₂H₁₈O₇), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the structure of the molecule. For this compound, the fragmentation pattern is characterized by:

Loss of Acetate Groups: A common fragmentation pathway for acetylated sugars is the neutral loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the precursor ion. Sequential losses of these moieties from the C-1, C-3, and C-4 positions are typically observed.

Glycosidic Bond Cleavage: While not a glycoside, fragmentation can occur at the C1-O1 bond, leading to the loss of the C-1 acetate group.

Cross-Ring Cleavage: Fragmentation of the sugar ring itself can also occur, leading to characteristic product ions that can provide further evidence for the location of the deoxy center and the acetate groups.

The systematic analysis of these fragmentation pathways allows for the confirmation of the presence and location of the three acetate groups and the deoxy functionality at the C-2 position.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For a molecule like this compound, this method would provide definitive information on its absolute configuration, bond lengths, bond angles, and the conformation of the pyranose ring in the solid state.

A suitable single crystal of this compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For acetylated sugars, the analysis would confirm the stereochemistry of the chiral centers and reveal the preferred conformation of the acetate groups. Given the flexibility of the pyranose ring, it would likely adopt a chair conformation, such as ¹C₄ or ⁴C₁, to minimize steric hindrance between the bulky acetate groups.

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. In the case of this compound, which lacks hydroxyl groups for strong hydrogen bonding, the crystal packing would be primarily dictated by weaker forces:

Dipole-Dipole Interactions: The polar carbonyl groups (C=O) of the acetate substituents create molecular dipoles. These dipoles would align in the crystal lattice to form energetically favorable arrangements.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the pyranose ring or methyl groups) and the oxygen atoms of the carbonyl groups would also contribute to the stability of the crystal structure.

Analysis of the crystal structure would allow for the measurement of distances and angles of these interactions, providing a comprehensive understanding of the solid-state architecture.

Chiroptical Methods

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. pg.edu.plmgcub.ac.in These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light and are highly sensitive to the molecule's stereochemistry and conformation in solution. bhu.ac.in

For this compound, the primary chromophore (a group that absorbs light) is the carbonyl group (C=O) of the three acetate esters.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the change in optical rotation as a function of wavelength. nih.gov It shows a characteristic curve, also termed a Cotton effect, in the region of the chromophore's absorption band. bhu.ac.in The shape of this curve is diagnostic of the stereochemistry. For this compound, an anomalous ORD curve with a peak and a trough would be expected around the absorption maximum of the acetate carbonyl groups. This data complements CD spectroscopy in confirming the absolute configuration of the sugar.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The spectra of carbohydrates are complex, but key regions can be assigned to specific functional groups. nih.gov The most prominent features in the spectra of this compound would be those associated with the acetate esters.

Infrared (IR) Spectroscopy: In the IR spectrum, the most intense and diagnostic absorption would be the C=O stretching vibration of the ester carbonyl groups. This typically appears as a strong band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages would also produce strong bands in the 1200-1250 cm⁻¹ region. researchgate.net The absence of a broad absorption band in the 3200-3600 cm⁻¹ range would confirm the complete acetylation of all hydroxyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum (around 1732 cm⁻¹), it is typically weaker than in the IR spectrum. sci-hub.se However, Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone of the molecule. The C-H stretching vibrations of the methyl and pyranose ring protons would appear in the 2800-3000 cm⁻¹ region. nih.gov The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and deformation modes of the entire molecule, providing a unique signature for this compound. nih.govnih.gov

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Ester (CH₃-C=O)C=O Stretch1735-1750 (Strong)~1732 (Weak-Medium)
Ester (C-O)C-O Stretch1200-1250 (Strong)Variable
Alkane (C-H)C-H Stretch2850-2960 (Medium)2850-2960 (Strong)
Methylene/Methine (CH₂/CH)C-H Bend1350-1470 (Variable)1350-1470 (Variable)

Biosynthetic Pathways and Biological Relevance of Digitoxose Skeletons in Academic Contexts

Enzymatic Pathways Leading to Digitoxose (B191001) Derivatives

The biosynthesis of digitoxose is a multi-step enzymatic process that has been elucidated through studies of various microorganisms. The activated form of digitoxose, TDP-digitoxose, serves as the donor substrate for glycosylation reactions. nih.gov The biosynthesis of TDP-L-digitoxose involves six enzymatic steps, starting from an activated monosaccharide. nih.gov Key steps in this pathway include dehydration and reduction reactions to form the characteristic 2,6-dideoxyhexose structure. nih.gov

Glycosyltransferases (GTs) are pivotal enzymes that catalyze the transfer of a glycosyl group from a donor to an acceptor molecule, forming a glycosidic bond. nih.govresearchgate.net In the context of digitoxose-containing natural products, GTs are responsible for attaching the digitoxose moiety to an aglycone. nih.gov Many of these GTs exhibit a degree of substrate promiscuity, meaning they can accept a variety of sugar donors and aglycone acceptors, which is a valuable trait for biosynthetic engineering and the creation of novel glycosylated compounds. nih.govnih.gov

Several glycosyltransferases involved in the incorporation of digitoxose have been identified and characterized. For instance, in the biosynthesis of Jadomycin (B1254412) B, the glycosyltransferase JadS is responsible for attaching the digitoxose moiety. nih.gov Similarly, in the biosynthesis of lobophorins, LobG2 and LobG3 are involved in the attachment of L-digitoxose units. nih.gov The table below summarizes some of the known glycosyltransferases that incorporate digitoxose into natural products.

GlycosyltransferaseNatural ProductStrainFunction
JadSJadomycin BStreptomyces venezuelaeAttaches digitoxose to the aglycone.
Lct36Lactonamycin ZStreptomyces sanglieriAttaches digitoxose to the aglycone.
SelSⅤSelvamicinStreptomyces sp. HKI0595Completes the final loading of digitoxose.
CmiM5CremimycinStreptomyces sp. HKI0595Completes the final loading of digitoxose.
LobG2LobophorinsStreptomyces sp. SCSIO 01127Responsible for loading the terminal L-digitoxose moiety.
LobG3LobophorinsStreptomyces sp. SCSIO 01127Attaches two L-digitoxose moieties at the C-9 position.

This table is based on data from a review on digitoxose-containing natural products. nih.gov

The genes encoding the enzymes for the biosynthesis of secondary metabolites, including digitoxose, are often found clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org The analysis of these BGCs is a powerful tool for understanding and engineering the production of natural products. mdpi.comnih.govunh.edu

The BGC for Jadomycin B in Streptomyces venezuelae ISP5230 was one of the first to be identified as being responsible for digitoxose biosynthesis, containing the genes jadO, jadP, jadQ, jadS, jadT, jadU, and jadV. nih.gov In the kijanimicin-producing strain Actinomadura kijaniata, the synthetases KijD5, KijD4, KijB1, KijD10, KijD11, and KijC2 are responsible for the enzymatic synthesis of TDP-L-digitoxose. nih.gov

Furthermore, researchers have engineered "Sugar Cassette Plasmids" that contain the necessary genes for digitoxose biosynthesis. nih.gov For example, the plasmid pLNBIV contains the genes oleV, oleW, eryBIV, oleY, oleL, oleS, and oleE for the synthesis of L-digitoxose, while pMP3*BII contains the genes mtmE, mtmD, oleV, eryBII, urdR, and oleY for the synthesis of D-digitoxose. nih.govresearchgate.net These plasmids can be introduced into other organisms to produce novel glycosylated compounds. nih.gov

Mechanistic Studies of Digitoxose-Containing Glycosides in in vitro Biological Systems

Digitoxose-containing glycosides, particularly cardiac glycosides, are known for their potent biological activities, which are primarily mediated through their interaction with specific cellular targets.

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane of animal cells. nih.govfrontiersin.orgpnas.org Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. frontiersin.org

Mechanistically, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades. frontiersin.orgnih.gov For example, the interaction can lead to the activation of Src tyrosine kinase and the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways like the Ras-MEK-ERK pathway. frontiersin.org Recent studies have also shown that cardiac glycoside treatment can curtail the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein. nih.gov

The structure of the sugar moiety in cardiac glycosides plays a significant role in their biological activity. nih.govnih.govcore.ac.uk Structure-activity relationship (SAR) studies have revealed that both the number and the type of sugar residues attached to the aglycone can influence the potency of Na+/K+-ATPase inhibition and other biological effects. nih.govrsc.org

For instance, the attachment of digitoxose to digitoxigenin (B1670572) has been shown to increase its binding affinity for Na+/K+-ATPase. rsc.org The first sugar in a multi-sugar glycoside chain appears to make the most significant contribution to this binding. core.ac.uk A study comparing the antiviral, cytotoxic, and anti-ATPase activities of 14 synthetic digitoxigenyl glycosides found a high correlation between these three activities, suggesting a common mechanism of action. nih.gov The table below presents data on the relative binding affinities of digitoxigenin and its digitoxose-containing glycosides.

CompoundNumber of Digitoxose SugarsRelative Binding Affinity
Digitoxigenin01.00
Digitoxigenin monodigitoxoside16.11
Digitoxin (B75463) (tris-digitoxose)34.26

This table is based on data from a review on plant glycosyltransferases. rsc.org

Development of Molecular Probes Based on Digitoxose 1,3,4-Triacetate for Biological Pathway Interrogation

While no specific studies on the use of this compound as a molecular probe have been reported, its structure and the known biological activity of digitoxose-containing compounds suggest its potential for such applications. Molecular probes are valuable tools for studying biological processes, allowing for the visualization and quantification of specific molecules or enzymatic activities within a complex biological system. researchgate.net

Given that digitoxose-containing glycosides have a well-defined molecular target (Na+/K+-ATPase), this compound could potentially be modified to create a chemical probe. For example, the acetate (B1210297) groups could be replaced with or linked to reporter molecules such as fluorophores or biotin. Such a probe could be used to:

Visualize the subcellular localization of Na+/K+-ATPase: A fluorescently labeled this compound derivative could be used in microscopy studies to map the distribution of its binding target in different cell types and under various conditions.

Identify new binding partners: A probe with a photoaffinity label could be used to covalently cross-link to its target and any interacting proteins, which could then be identified by mass spectrometry.

Quantify enzyme activity: An activity-based probe derived from this compound could be designed to react covalently with the active site of Na+/K+-ATPase, providing a direct measure of enzyme activity in cell lysates or intact cells.

The development of such probes would require synthetic chemistry to introduce the necessary reporter groups and functional moieties, followed by rigorous biological evaluation to confirm their specificity and utility. amanote.commdpi.commdpi.comresearchgate.net

Combinatorial Biosynthesis and Mutasynthesis of Digitoxose-Containing Molecules

Combinatorial biosynthesis and mutasynthesis represent powerful strategies for expanding the structural diversity of natural products, including those containing digitoxose. nih.gov These techniques leverage the genetic and enzymatic machinery of microbial production strains to create novel "unnatural" natural products with potentially improved therapeutic properties. nih.gov By manipulating the biosynthetic pathways of deoxysugars, researchers can generate new glycosylated derivatives that would be difficult to achieve through traditional chemical synthesis. nih.gov

A primary method in this field involves the use of "sugar cassette plasmids". nih.gov These plasmids are engineered to carry the specific set of genes responsible for the biosynthesis of a desired sugar, such as TDP-d-digitoxose or TDP-l-digitoxose. nih.govresearchgate.net When these plasmids are introduced into a heterologous host organism that produces a bioactive aglycone, the host's native glycosyltransferases (GTs) may exhibit relaxed substrate specificity and attach the new digitoxose sugar to the aglycone, resulting in a novel glycosylated compound. nih.gov The success of this approach hinges on the promiscuity of these GTs, which are the enzymes that catalyze the transfer of the sugar moiety to the aglycone. nih.govresearchgate.net

Research has demonstrated the viability of this strategy in generating new bioactive molecules. For instance, by introducing a plasmid for TDP-d-digitoxose synthesis into a mutant strain of Streptomyces argillaceus, researchers successfully generated seven new analogs of the antitumor drug mithramycin. nih.gov One of these novel compounds, demycarosyl-3D-β-d-digitoxosyl-mithramycin SK, exhibited not only high antitumor activity but also reduced toxicity compared to the parent compound in preliminary evaluations. nih.gov

Similarly, the heterologous expression of digitoxose biosynthesis genes in the tetracenomycin-producing strain Streptomyces coelicolor led to the creation of two new derivatives: 8-O-d-digitoxosyl-tetracenomycin C and 8-O-4-keto-d-digitoxosyl-tetracenomycin C. nih.gov This outcome confirmed the feasibility of altering saccharide patterns to produce new bioactive compounds using digitoxose biosynthesis plasmids. nih.gov

These genetic engineering techniques offer a more environmentally friendly alternative to chemical synthesis, which often involves complex protection/deprotection steps and the use of harsh or toxic reagents. nih.gov By harnessing the cell's own biosynthetic machinery, combinatorial biosynthesis allows for the targeted creation of diverse molecular structures, expanding the library of potential drug candidates derived from natural product scaffolds. nih.govnih.gov

Table 1: Examples of Novel Digitoxose-Containing Molecules via Combinatorial Biosynthesis

Parent CompoundProduction StrainGenetic Tool/MethodNovel Compound(s) GeneratedKey Findings
MithramycinStreptomyces argillaceus M3W1 (mutant)Expression of a glycosylated NDP-d-digitoxose synthesis plasmid. nih.govDemycarosyl-3D-β-d-digitoxosyl-mithramycin SKShowed high antitumor activity and less toxicity than mithramycin. nih.gov
Tetracenomycin CStreptomyces coelicolor M1146Engineered biosynthesis of d-digitoxose via sugar plasmids. nih.gov8-O-d-digitoxosyl-tetracenomycin C, 8-O-4-keto-d-digitoxosyl-tetracenomycin CDemonstrated the successful production of new glycosylated compounds by altering saccharide patterns. nih.gov
Jadomycin BStreptomyces venezuelae ISP5230Inactivation of genes in the L-digitoxose pathway (e.g., ΔjadO mutant). researchgate.netJadomycin analog with altered sugar moietyShowed that the glycosyltransferase JadS could tolerate structural changes in the L-digitoxose substrate. researchgate.net

Computational and Theoretical Studies on Digitoxose 1,3,4 Triacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. chimicatechnoacta.ru These calculations solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived. For a molecule like Digitoxose (B191001) 1,3,4-Triacetate, methods such as DFT using the B3LYP functional with a 6-311G++ (d,p) basis set are commonly employed to balance accuracy and computational cost. chimicatechnoacta.ru Such studies provide insights into the molecule's stability, reactivity, and the distribution of electrons.

The three-dimensional structure of Digitoxose 1,3,4-Triacetate is not static. The pyranose ring can adopt various conformations, primarily different chair and boat forms, and the acetyl side chains can rotate. Energy minimization calculations are used to find the optimized, lowest-energy geometry of the molecule.

A systematic conformational search is performed to identify all stable conformers and map out the potential energy surface. This landscape reveals the relative energies of different conformations and the energy barriers between them. For acetylated pyranoses, the chair conformations are typically the most stable. The analysis would determine the preferred orientation of the bulky acetate (B1210297) groups (axial vs. equatorial) to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical outputs of a conformational landscape analysis. The values are representative.

Conformer Pyranose Ring Conformation Relative Energy (kcal/mol) Population at 298K (%)
1 4C1 (Chair) 0.00 95.8
2 1C4 (Chair) 2.50 1.5
3 B2,5 (Boat) 5.50 <0.1
4 1,4B (Boat) 5.80 <0.1

| 5 | E5 (Skew-Boat) | 4.90 | <0.1 |

Quantum chemical calculations are crucial for modeling chemical reactions at a molecular level. By mapping the reaction pathway from reactants to products, a high-energy transition state structure can be identified. For this compound, this could involve modeling its synthesis or its participation in a glycosylation reaction. For instance, modeling the formation of a glycosidic bond would involve identifying the transition state as the glycosyl donor (the acetylated digitoxose) interacts with a glycosyl acceptor. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. mdpi.com These calculations can elucidate stereochemical outcomes and the influence of the acetate groups on reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

While quantum calculations excel at describing static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation models the movements of every atom in the system, including the solvent, by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal its conformational flexibility. rsc.org

These simulations, often run for nanoseconds or microseconds, show how the pyranose ring flexes and puckers and how the acetyl groups rotate and interact with solvent molecules. rsc.org This provides a more realistic picture of the molecule's behavior in a liquid environment than static models alone. The resulting trajectory can be analyzed to understand the dominant conformations in solution and the timescale of transitions between them, offering insights into how the molecule might present itself to a binding partner like a protein.

Docking Studies with Protein Targets for Interaction Prediction (purely theoretical, without biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, theoretical docking studies can be performed to hypothesize how it might interact with the active site of a relevant protein, such as a glycosyltransferase or a drug target like Na+/K+-ATPase. scholarsresearchlibrary.comthesciencein.org

The process involves generating multiple possible binding poses of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. The results are purely predictive and serve to generate hypotheses about potential interactions. thesciencein.org Analysis of the top-scoring poses can identify key theoretical interactions, such as hydrogen bonds and hydrophobic contacts, between the acetate groups or ring oxygens and specific amino acid residues of the protein.

Table 2: Hypothetical Docking Results of this compound into a Glycosyltransferase Active Site This table presents a theoretical output from a molecular docking simulation. The interactions and distances are for illustrative purposes.

Interaction Type Ligand Atom Protein Residue Predicted Distance (Å)
Hydrogen Bond O (C1-acetate carbonyl) ASN-150 (NH2) 2.9
Hydrogen Bond O (C4-acetate carbonyl) ARG-210 (NH) 3.1
Hydrophobic (CH-π) CH3 (C6) TRP-255 (indole ring) 3.8

Quantitative Structure-Activity Relationship (QSAR) Modeling of Digitoxose Analogues (focused on chemical or in vitro biological parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a chemical property. biointerfaceresearch.com While a QSAR model cannot be built for a single compound, it can be developed for a series of digitoxose analogues, such as various cardiac glycosides, to predict their activity based on structural features. scholarsresearchlibrary.comnih.gov

The process involves:

Data Collection : Assembling a dataset of digitoxose analogues with measured in vitro activity (e.g., IC50 values for enzyme inhibition). scholarsresearchlibrary.com

Descriptor Calculation : For each molecule, a set of numerical values, or "molecular descriptors," are calculated. These can describe electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), or topological properties (e.g., connectivity indices). nih.gov

Model Building : A mathematical equation is generated that correlates the descriptors with the measured activity. biointerfaceresearch.com

Validation : The model's statistical robustness and predictive power are rigorously tested. scholarsresearchlibrary.com

Such a model could be used to predict the in vitro activity of new, unsynthesized digitoxose analogues, guiding the design of compounds with desired properties.

Table 3: Example of a Hypothetical QSAR Model for Digitoxose Analogues This table illustrates the components of a QSAR model.

Parameter Description
Dependent Variable log(1/IC50) for Na+/K+-ATPase inhibition
Independent Variables (Descriptors) LogP (lipophilicity), TPSA (Topological Polar Surface Area), Dipole Moment
Hypothetical Equation log(1/IC50) = 0.5 * LogP - 0.02 * TPSA + 0.1 * Dipole Moment + 1.2

| Statistical Validation | R² = 0.91 (Coefficient of determination), q² = 0.85 (Cross-validated R²) |

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can predict spectroscopic properties from fundamental physical principles, providing a powerful way to interpret experimental data. nih.gov By calculating the electronic and magnetic environment of each atom in the optimized structure of this compound, it is possible to predict its NMR spectrum (¹H and ¹³C chemical shifts and coupling constants). mpg.de

Similarly, by calculating the molecule's vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. superfri.org These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound. Discrepancies between predicted and experimental spectra can point to conformational differences between the calculated gas-phase structure and the experimental solid or solution-phase structure. Machine learning techniques are increasingly being used in conjunction with these first-principles calculations to improve the accuracy of spectroscopic predictions. nih.govresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Digoxigenin Tetradigitoxoside
Digoxin (B3395198)
Na+/K+-ATPase
Water

Advanced Analytical Methodologies in Research on Digitoxose 1,3,4 Triacetate

Chromatographic Separation Techniques for Research Purity and Isolation

Chromatography is the cornerstone for the purification and analysis of Digitoxose (B191001) 1,3,4-Triacetate. The selection of a specific chromatographic method depends on the analytical goal, whether it is bulk purification, purity assessment, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like acetylated sugars. bas.bg The development of a robust HPLC method for Digitoxose 1,3,4-Triacetate involves the systematic optimization of several parameters to achieve adequate separation from starting materials, by-products, and other impurities. nih.gov

Method development often begins with selecting an appropriate stationary phase, with reversed-phase columns like C18 being a common starting point. nih.govchromatographyonline.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile, is adjusted to optimize the retention and resolution of the analyte. chromatographyonline.commdpi.com Since acetylated sugars lack a strong native chromophore for UV detection, derivatization with an agent like 1-Phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance detectability, or more universal detectors like a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD) can be used. clemson.edummv.org

Once developed, the method must be validated to ensure its reliability, accuracy, and precision. mdpi.com Validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). nih.govmdpi.com

Table 1: Example Parameters for HPLC Method Development and Validation for Acetylated Sugars This table presents typical parameters based on methodologies for similar compounds.

ParameterTypical Conditions / Acceptance CriteriaSource
Chromatographic Conditions
ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mm mdpi.com
Mobile PhaseGradient elution with Acetonitrile and Sodium Phosphate Buffer mdpi.com
Flow Rate1.0 mL/min mdpi.com
DetectionDAD at 245 nm (for PMP derivatives) or ELSD mdpi.comclemson.edu
Column Temperature25-30 °C mdpi.com
Validation Parameters
Linearity (R²)> 0.99 researchgate.net
Precision (RSD%)≤ 5.5% nih.gov
Accuracy (Recovery %)80-120% nih.gov
Limit of Detection (LOD)1-5 µg/mL mdpi.com
Limit of Quantification (LOQ)3-15 µg/mL mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. alwsci.com Sugars and their acetylated forms like this compound are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. thermofisher.com Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability. thermofisher.comrestek.com

While acetylation itself reduces polarity, further derivatization is often performed to yield single, sharp chromatographic peaks. nih.govcsic.es Common approaches include converting the sugar to its corresponding alditol acetate (B1210297) by reduction of the carbonyl group followed by acetylation, or through silylation to form trimethylsilyl (B98337) (TMS) derivatives. restek.comrestek.com These derivatization methods replace active hydrogens, making the molecule more volatile and suitable for GC. sigmaaldrich.com

Following separation on the GC column, the mass spectrometer fragments the derivative molecules in a reproducible pattern, creating a mass spectrum that serves as a "molecular fingerprint" for definitive identification. uni-muenchen.de

Table 2: Comparison of Derivatization Methods for GC-MS Analysis of Sugars

Derivatization MethodPrincipleAdvantagesDisadvantagesSource
Alditol Acetylation The sugar's carbonyl group is reduced to a hydroxyl group, followed by full acetylation.Produces a single, stable peak for each sugar, simplifying chromatograms.Different parent sugars can yield the same alditol acetate derivative. nih.govrestek.com
Silylation (e.g., TMS) Active hydrogens on hydroxyl groups are replaced with trimethylsilyl (TMS) groups.Simple, effective, and widely applicable for many types of sugars.Derivatives can be sensitive to moisture; may produce multiple peaks (anomers). sigmaaldrich.commdpi.com
Oximation followed by Silylation/Acylation The carbonyl group is converted to an oxime, followed by silylation or acetylation.Eliminates many isomer derivatives.Can still yield multiple peaks for some sugars (e.g., ketoses). restek.comnih.gov

The biological activity of chiral molecules is often specific to a single enantiomer. Digitoxose is the D-enantiomer of a 2,6-dideoxy-ribo-hexose. To ensure enantiomeric purity and rule out the presence of the corresponding L-enantiomer, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to have different retention times. csfarmacie.cz

Both HPLC and GC can be performed in a chiral mode. For HPLC, columns packed with derivatized polysaccharides, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are common. researchgate.net For GC, cyclodextrin-based capillary columns are frequently used for the enantiomeric separation of derivatized carbohydrates. uni-muenchen.de The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. uni-muenchen.de

Table 3: Common Chiral Stationary Phases (CSPs) for Separation of Sugar Derivatives

CSP TypeCommon ExamplesSeparation PrincipleApplicable ToSource
Polysaccharide-Based Derivatized cellulose or amylose (e.g., Chiralpak, Chiralcel)Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves.HPLC researchgate.net
Cyclodextrin-Based Permethylated β-cyclodextrinHost-guest inclusion complex formation where enantiomers fit differently.GC, HPLC, CE mdpi.comacs.org
Pirkle-Type (Brush-Type) Covalently bonded chiral molecules (e.g., amino acid derivatives)π-π interactions, hydrogen bonding, dipole stacking.HPLC csfarmacie.cz

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

The analytical techniques described, particularly HPLC, are readily adapted for quantitative analysis, which is crucial for monitoring the progress of the acetylation reaction that produces this compound and for determining the final reaction yield. acs.orgresearchgate.net

To monitor a reaction, small aliquots of the reaction mixture are withdrawn at various time points, quenched, and analyzed by a validated HPLC method. acs.org The resulting chromatograms allow for the quantification of the disappearance of starting materials and the formation of the this compound product over time. This kinetic data is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading.

For final yield determination, a precisely measured amount of the crude product mixture is analyzed. Quantification is achieved by using an external or internal standard calibration method. nih.gov An external calibration curve is generated by plotting the peak areas of known concentrations of a pure this compound standard against their concentrations. The concentration of the analyte in the sample is then interpolated from this curve. researchgate.net

Development of Detection Assays for this compound in Complex Chemical Mixtures

Detecting and quantifying this compound within a complex chemical mixture, such as a crude synthesis reaction or a matrix containing multiple glycosides, presents a significant analytical challenge due to potential interferences. nih.gov Developing a robust assay requires a method with high selectivity and sensitivity.

A powerful strategy for this purpose is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers two layers of specificity. First, the HPLC separates the components of the mixture based on their physicochemical properties. Second, the tandem mass spectrometer provides highly selective detection using Multiple Reaction Monitoring (MRM). nih.govresearcher.life In an MRM experiment, a specific precursor ion corresponding to the protonated or sodiated this compound is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the target molecule, effectively filtering out background noise and co-eluting interferences, enabling accurate quantification even at low levels in a complex matrix. nih.gov The synthesis of digitoxin (B75463) and related compounds from digitoxigenin (B1670572) involves the sequential addition of digitoxose units, making the specific detection of intermediates like the triacetate essential for process control. nih.govacs.org

Digitoxose 1,3,4 Triacetate As a Precursor and Building Block in Complex Molecule Synthesis

Application in Total Synthesis of Natural Products

The synthesis of complex natural products containing 2-deoxy sugars is a significant challenge in organic chemistry, primarily due to the difficulty in controlling the stereochemistry of the glycosidic bond in the absence of a C-2 participating group. acs.orgnih.govnih.gov Digitoxose (B191001) derivatives, including the triacetate, are key precursors in several innovative strategies developed to overcome this hurdle.

One of the most prominent applications is in the synthesis of the oligosaccharide chains of cardiac glycosides and other bioactive molecules. acs.orgnih.gov For instance, a convergent and stereocontrolled de novo route to the trisaccharide portion of digitoxin (B75463) has been developed. acs.orgnih.gov This approach features an iterative application of a palladium-catalyzed glycosylation reaction, which successfully addresses the challenge of forming β-2-deoxy-glycosides. acs.orgnih.govnih.gov The strategy involves the use of pyranone donors and proceeds through several key steps, including reductive 1,3-transposition and diastereoselective dihydroxylation, to build the trisaccharide chain step-by-step. acs.org This method is not only efficient but also amenable to creating analogues for further study. nih.govresearchgate.net

Beyond cardiac glycosides, digitoxose building blocks are instrumental in synthesizing fragments of other complex natural products. A notable example is the synthesis of the α-linked digitoxose trisaccharide fragment of kijanimicin. acs.org Researchers demonstrated that glycosyl tosylates, previously shown to be effective for creating β-glycosides, could be adapted for the selective synthesis of the α-glycosides of the allo-configured digitoxose, a challenging feat. acs.org The success of this method relies on matching the donor with a specific arylsulfonyl chloride promoter to achieve high selectivity. acs.org

Table 1: Examples of Natural Product Syntheses Involving Digitoxose Precursors

Natural Product/Fragment Synthetic Strategy Highlights Key Digitoxose Precursor Type References
Digitoxin Trisaccharide Iterative palladium-catalyzed β-glycosylation; de novo asymmetric approach. Pyranone donors, protected monosaccharides. acs.org, researchgate.net, nih.gov, nih.gov
Kijanimicin Trisaccharide Fragment Glycosyl sulfonate method for selective α-glycosylation. Activated glycosyl tosylate donors. acs.org
Calicheamicin Oligosaccharide Complex multi-step synthesis requiring stereocontrolled glycosylations. Various protected digitoxose donors. nih.gov, u-tokyo.ac.jp
Jadomycin (B1254412) B Biosynthesis studies identify genes for L-digitoxose formation. TDP-L-digitoxose (in vivo precursor). nih.gov, researchgate.net

Use in Glycoside and Oligosaccharide Synthesis

The construction of glycosidic bonds, particularly those involving 2-deoxy sugars like digitoxose, is a central theme in carbohydrate chemistry. nih.govacs.org The lack of a neighboring group at the C-2 position makes stereocontrol difficult, often leading to mixtures of α and β anomers. acs.orgnih.gov Digitoxose 1,3,4-triacetate and related derivatives serve as vital starting materials for glycosyl donors in various methods designed to achieve high stereoselectivity.

Palladium-Catalyzed Glycosylation: A highly successful de novo approach for synthesizing 2-deoxy-β-glycosides utilizes a palladium(0)-catalyzed reaction. acs.orgnih.govnih.gov This method typically involves the reaction of a pyranone donor with an alcohol acceptor. The reaction has been applied iteratively to construct the β-1,4-linked trisaccharide of digitoxin with excellent yield and stereocontrol. acs.orgnih.gov The process is multi-step, involving the initial glycosylation followed by a sequence of reduction, transposition, and dihydroxylation to prepare the system for the next coupling. nih.gov

Glycosyl Sulfonates: Glycosyl sulfonates, such as tosylates, have emerged as effective donors for forming specific linkages. acs.org While initially used for synthesizing β-glycosides of gluco-configured 2-deoxy sugars, recent research has shown their utility in the selective synthesis of α-glycosides of allo-configured sugars like digitoxose. acs.org This highlights the versatility of the sulfonate system, where selectivity can be tuned by the choice of promoter. acs.orgmdpi.com

Thioglycosides and Other Donors: Thioglycosides are among the most widely used glycosyl donors in oligosaccharide synthesis due to their stability and tunable reactivity. rsc.orgumsl.edu In the context of complex natural product synthesis, thioglycoside donors of digitoxose have been employed, although their activation with thiophilic promoters must be carefully managed to avoid side reactions with sensitive functional groups on the aglycone. rsc.org Other donor types, such as glycosyl halides (bromides and iodides), have also been investigated. nih.govacs.org For example, early synthetic studies on digitoxin explored the use of 2-deoxyglycosyl halides. acs.org More recently, 2-deoxyglycosyl iodides, generated in situ, have been used in SN2-type glycosylations to afford β-linked products with high selectivity. nih.govacs.org

Table 2: Comparison of Selected Glycosylation Methods for Digitoxose Derivatives

Method Donor Type Promoter/Catalyst Typical Selectivity Key Features References
Palladium-Catalyzed Glycosylation Pyranone Pd(0) complex (e.g., Pd(PPh₃)₄) High β-selectivity De novo synthesis; iterative application for oligosaccharides. acs.org, nih.gov, nih.gov
Glycosyl Sulfonates Glycosyl Tosylate/Sulfonate Arylsulfonyl Chloride Tunable (α or β) Selectivity depends on matching donor and promoter. acs.org, mdpi.com
Thioglycoside Activation Thioglycoside Thiophilic Promoter (e.g., NIS/TfOH) Varies; can be directed Widely used; potential for side reactions with complex aglycones. rsc.org, umsl.edu
Halide-Mediated Glycosylation Glycosyl Iodide (in situ) TMSI (for iodide formation) High β-selectivity Proceeds via SN2-like mechanism; donor is highly reactive. acs.org, nih.gov

Role in the Synthesis of Glycoconjugates for Academic Investigations

Glycoconjugates—molecules where carbohydrates are covalently linked to proteins or lipids—are essential to countless biological processes. nih.govdiva-portal.org Synthesizing these complex molecules and their analogues is crucial for academic investigations into their functions. diva-portal.org Digitoxose, as a component of many bioactive natural products, is a significant moiety for incorporation into synthetic glycoconjugates designed to probe biological mechanisms. nih.govnih.gov

This compound is a direct intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is studied as an impurity of the pharmaceutical compound digoxin (B3395198). pharmaffiliates.com Access to such compounds is vital for analytical and metabolic studies.

More broadly, the synthesis of non-natural glycoconjugates allows researchers to study the influence of specific structural features on biological responses. diva-portal.org By systematically varying the sugar component of a known bioactive molecule, chemists can dissect the role of the glycan in target binding, solubility, and mechanism of action. rsc.org For example, a diverse array of monosaccharide analogues of digitoxin has been synthesized to create a "neoglycoside" library. acs.orgresearchgate.net These synthetic glycoconjugates, featuring sugars like β-D-digitoxose, α-L-rhamnose, and others, have been tested to evaluate their biological activities, leading to the discovery of analogues with improved properties. researchgate.net

The development of efficient synthetic methods, such as solid-phase synthesis, has accelerated the creation of glycoconjugate libraries for academic screening. diva-portal.org These techniques allow for the rapid assembly of various sugar head groups with different aglycones, facilitating a deeper understanding of glycobiology. nih.govdiva-portal.org

Table 3: Examples of Synthetic Digitoxose-Containing Glycoconjugates for Research

Glycoconjugate Type Aglycone/Scaffold Purpose of Synthesis References
Digitoxin Mono- and Bis-saccharide Analogues Digitoxigenin (B1670572) To delineate the pharmacological role of the trisaccharide. acs.org, nih.gov
Digitoxin Monosaccharide Neoglycosides Digitoxigenin Structure-activity relationship (SAR) studies; screening for anticancer activity. researchgate.net
Digoxigenin Tetradigitoxoside Digoxigenin Synthesis of a known impurity for analytical and pharmacological standards. pharmaffiliates.com
General Glycolipid Analogues Lipid/Serine scaffolds Development of synthetic methods (e.g., solid-phase) for creating libraries to study carbohydrate-protein interactions. diva-portal.org

Potential Applications in Materials Science Research

While the primary application of this compound has been in the synthesis of discrete bioactive molecules, its structural characteristics suggest potential, though largely unexplored, applications in materials science. Carbohydrate-based polymers are a class of biomaterials attracting significant interest for their biocompatibility, biodegradability, and structural diversity. theeducationjourney.comnih.govnih.gov These polymers are typically constructed from repeating monosaccharide units. yale.eduvedantu.com

Digitoxose, as a functionalized monosaccharide monomer, could theoretically be incorporated into polymeric chains to create novel biomaterials. theeducationjourney.combyjus.com The unique features of digitoxose—specifically the deoxygenation at the C-2 and C-6 positions—could impart distinct properties to a resulting polymer. For instance:

Hydrophobicity: The absence of two hydroxyl groups compared to a more common sugar like glucose would increase the hydrophobicity of the polymer. This could be exploited in designing materials with controlled water uptake or for creating hydrophobic domains within amphiphilic block copolymers.

Biodegradability: The glycosidic bonds in a digitoxose-based polymer would be subject to enzymatic or hydrolytic cleavage. However, the unusual 2,6-dideoxy structure might alter the rate of degradation compared to polymers made from common sugars like cellulose (B213188) or starch, potentially leading to materials with tailored resorption profiles for tissue engineering scaffolds or drug delivery systems. nih.gov

Functionalization: The remaining hydroxyl groups on the digitoxose unit (at C-3 and C-4) provide sites for further chemical modification, allowing for the attachment of drugs, cross-linking agents, or other functional moieties to the polymer backbone.

The synthesis of such polymers could be envisioned through the polymerization of activated digitoxose monomers. The use of the triacetate precursor allows for controlled deprotection and subsequent polymerization reactions. While this area is speculative, the principles of polymer chemistry and the unique structure of digitoxose suggest a promising frontier for the development of new carbohydrate-based materials for advanced applications. nih.govnih.gov

Table 4: Hypothetical Digitoxose-Based Polymers and Potential Properties

Polymer Type Monomer Potential Linkage Hypothetical Properties & Applications
Homopolymer Digitoxose Glycosidic (e.g., 1→4) Increased hydrophobicity, altered biodegradability; potential for films or scaffolds.
Co-polymer Digitoxose + Glucose Mixed Glycosidic Tunable hydrophilic/hydrophobic balance; could be used for hydrogels with specific swelling properties.
Functionalized Polymer Poly(digitoxose) with pendant groups Glycosidic backbone Scaffold for drug delivery, with therapeutic agents attached to C-3 or C-4 hydroxyls.
Block Co-polymer Poly(digitoxose)-block-Poly(ethylene glycol) Ether/Ester Amphiphilic structures capable of self-assembling into micelles or vesicles for encapsulation applications.

Future Research Directions and Emerging Areas for Digitoxose 1,3,4 Triacetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex carbohydrates like Digitoxose (B191001) 1,3,4-Triacetate and its derivatives is often a multi-step, labor-intensive process. Flow chemistry and automated synthesis platforms offer a paradigm shift from traditional batch methods, providing superior control over reaction parameters, enhanced safety, and improved scalability. wuxiapptec.comd-nb.info

The application of continuous-flow systems to deoxy-sugar synthesis has already been demonstrated. For instance, an automated platform has been successfully used for the multi-step, continuous-flow synthesis of various 2,6-dideoxy monosaccharide building blocks, including a thioglycoside derivative of α-L-digitoxose. nih.gov This process achieved the synthesis in a telescoped sequence of three reactions with a total residence time of just 33.5 minutes, highlighting the efficiency of flow chemistry. nih.gov Such platforms avoid the need for intermediate purification, a significant bottleneck in traditional carbohydrate synthesis. nih.gov

Future research will likely focus on adapting these automated flow systems for the production of Digitoxose 1,3,4-Triacetate itself. This would involve the development of robust, telescoped reaction sequences for the acetylation of digitoxose under continuous-flow conditions. Furthermore, integrating these platforms with downstream glycosylation reactions would enable the on-demand synthesis of complex digitoxosides, facilitating rapid access to libraries of analogues for biological screening. The use of open-source, Python-controlled automation programs can further streamline these processes. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Deoxy-Sugar Precursors

Feature Traditional Batch Synthesis Automated Flow Synthesis
Reaction Time Hours to Days Minutes to Hours nih.gov
Process Control Limited (Temperature, Mixing) Precise (Temperature, Pressure, Residence Time) wuxiapptec.com
Safety Risk of accumulating unstable intermediates wuxiapptec.com Minimized accumulation of hazardous reagents wuxiapptec.com
Scalability Challenging, often requires re-optimization More straightforward scale-up d-nb.info
Purification Multiple intermediate chromatographic steps "Telescoped" reactions reduce purification needs nih.gov
Material Throughput Grams per week Grams per hour/day wuxiapptec.com

Exploration of Unconventional Reactivity Pathways and Catalysis

The stereoselective formation of glycosidic bonds, particularly for 2-deoxy-sugars, remains a significant challenge in carbohydrate chemistry due to the absence of a neighboring participating group at the C-2 position. acs.org Future research on this compound will benefit from the exploration of unconventional reactivity and novel catalytic systems to overcome these hurdles.

One promising area is the use of enzymatic catalysis. Lipases, for example, have demonstrated the ability to perform highly regioselective acylations on cardiac glycosides. mdpi.com Specifically, Lipase (B570770) PS can acylate the 4‴-OH group of the terminal digitoxose unit in digitoxin (B75463) and digoxin (B3395198). mdpi.com This enzymatic precision could be harnessed in reverse for the selective synthesis or modification of this compound, offering a green and highly specific alternative to traditional chemical protecting group strategies.

In chemical catalysis, new methods are emerging that allow for greater control over glycosylation stereochemistry. One such strategy involves carefully matching the reactivity of the glycosyl donor with the leaving group ability of a sulfonate promoter to favor an SN2-type reaction pathway. acs.org This approach has been shown to improve β-selectivity in the glycosylation of donors that lack a C-2 participating group. acs.org Applying these principles to this compound or its activated derivatives could lead to more efficient and stereocontrolled syntheses of 1,2-cis and 1,2-trans digitoxosides, which are often difficult to access selectively. Further investigation into organocatalysis and photoredox catalysis may also unveil new pathways for activating and coupling this important building block.

Advanced Computational Design of New Digitoxose Analogues

The biological activity of natural products is often exquisitely sensitive to their structure, and in glycosides, the carbohydrate moiety plays a critical role. acs.org Advanced computational methods are becoming indispensable tools for designing novel analogues with improved properties, such as enhanced bioactivity or reduced toxicity. nih.govnih.gov

For compounds derived from digitoxose, such as the cardiac glycoside digitoxin, modification of the sugar chain has been shown to significantly impact biological activity. acs.org Future research can leverage computational design to rationally guide the synthesis of new analogues starting from this compound. By using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can predict how modifications to the acetate (B1210297) groups or the underlying sugar scaffold will affect interactions with biological targets, such as the Na+/K+-ATPase. nih.govnih.gov

This in silico approach can prioritize the synthesis of the most promising candidates, saving considerable time and resources. For example, a computational workflow could be used to design a library of this compound derivatives with varied acyl groups, predict their binding affinity to a target protein, and select the top candidates for synthesis and biological evaluation. This synergy between computational chemistry and synthetic chemistry is a powerful strategy for accelerating the discovery of new therapeutic agents. nih.gov

Table 2: Hypothetical Workflow for Computational Design of Digitoxose Analogues

Step Action Computational Tool/Technique Desired Outcome
1. Scaffolding Use this compound as the core structure. Molecular Modeling Software 3D model of the starting scaffold.
2. Virtual Library Generation Systematically replace acetate groups with other functional groups (e.g., benzoates, pivaloates). Automated Scripting, Combinatorial Library Tools A virtual library of hundreds of novel analogues.
3. Target Docking Dock each virtual analogue into the binding site of a target protein (e.g., Na+/K+-ATPase). AutoDock, Schrödinger Suite, etc. Prediction of binding modes and calculation of binding energies.
4. Scoring & Ranking Rank analogues based on predicted binding affinity and other properties (e.g., ADMET). QSAR Models, Scoring Functions A short list of high-potential candidates for synthesis.
5. Synthesis & Validation Synthesize the prioritized analogues. Chemical Synthesis Physical compounds for experimental validation.

Development of Novel Analytical Probes for in situ Reaction Monitoring

Understanding and optimizing complex chemical transformations requires detailed knowledge of reaction kinetics, intermediates, and byproducts. fu-berlin.de The development of novel analytical probes and the application of Process Analytical Technology (PAT) for in situ reaction monitoring are crucial for advancing the chemistry of this compound. americanpharmaceuticalreview.com

Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be coupled with reaction vessels, including flow reactors, to provide real-time data. beilstein-journals.orgnih.gov This allows chemists to observe the formation and consumption of species as they occur, which is particularly valuable for identifying transient or unstable intermediates that are critical to the reaction mechanism but invisible to traditional offline analysis. beilstein-journals.org For example, variable-temperature NMR (VT-NMR) has been used to observe the formation of unstable glycosyl sulfonate intermediates during glycosylation reactions, providing key mechanistic insights that helped improve reaction selectivity. acs.org

Future research could focus on developing specific NMR or MS-based methods to monitor the synthesis of this compound and its subsequent use in glycosylation. This could involve designing fluorinated tags or other spectroscopic handles that can be incorporated into the molecule to serve as sensitive probes. Such in situ monitoring would enable rapid reaction optimization, ensure process robustness, and provide a deeper mechanistic understanding, ultimately leading to more efficient and reliable synthetic routes. frontiersin.org

Role in Synthetic Biology for Engineered Glycosylation Pathways

Synthetic biology offers a powerful alternative to chemical synthesis for the production of complex glycosylated molecules. mdpi.com By harnessing and re-engineering the biosynthetic machinery of microbes, it is possible to create cellular factories for producing novel compounds. oup.comresearchgate.net Digitoxose, as a naturally occurring sugar, is an ideal target for such approaches. nih.govnih.gov

The biosynthetic pathway for activated digitoxose donors, typically thymidine (B127349) diphosphate (B83284) (TDP)-digitoxose, has been studied in various bacteria. nih.govresearchgate.net This pathway involves a series of enzymes that convert a common precursor, glucose-1-phosphate, into TDP-L-digitoxose or TDP-D-digitoxose through six or five enzymatic steps, respectively. nih.gov The key to diversifying the final products lies with glycosyltransferases (GTs), the enzymes that transfer the activated sugar to an aglycone acceptor. nih.gov Many of these GTs exhibit relaxed substrate specificity, meaning they can be engineered to accept different sugar donors or aglycones. researchgate.netnih.gov

Future research will focus on several key areas. First, the discovery and characterization of new GTs with novel specificities will expand the toolbox for glyco-engineering. Second, the entire biosynthetic pathway for TDP-digitoxose can be transferred into a production host like E. coli or Saccharomyces cerevisiae. nih.gov These engineered microbes could then be fed various aglycones to produce a diverse array of novel digitoxosides. It may be possible to engineer pathways that utilize a derivative of this compound as a precursor, or more likely, to engineer GTs that can glycosylate novel substrates with the digitoxose moiety, thereby creating new-to-nature compounds with potentially valuable biological activities. researchgate.net

Table 3: Key Enzymes in the Biosynthesis of TDP-L-Digitoxose

Enzyme (example from A. kijaniata) Step in Pathway Function
KijD5 1 Synthesis of TDP-D-glucose from Glucose-1-Phosphate
KijD4 2 Dehydration at C4-OH and C6-OH to form TDP-4-keto-6-deoxy-D-glucose nih.gov
KijB1 3 Dehydration at C-2 and C-3 nih.gov
KijD10 4 C-3 Ketoreduction nih.gov
KijD11 5 C-4 Ketoreduction
KijC2 6 C-5 Epimerization to yield TDP-L-digitoxose nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Digitoxose 1,3,4-Triacetate while minimizing side reactions?

  • Methodological Answer : Utilize orthogonal experimental design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, reaction time). For example, a 3×3 factorial design can identify interactions between variables and isolate optimal conditions. Post-synthesis, validate purity via GC-MS or HPLC, referencing protocols for structurally similar esters (e.g., phthalate derivatives) . Data analysis should include regression models to correlate yield with variables, as demonstrated in industrial optimization studies .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer : Combine GC-MS (for volatile derivatives) and NMR (for structural confirmation). Cross-validate results using retention indices and fragmentation patterns, akin to environmental phthalate analysis . For trace quantification, employ isotope dilution mass spectrometry (IDMS) to mitigate matrix effects, as recommended in high-precision environmental testing .

Q. How can researchers ensure the stability of this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (humidity, temperature, light) using a factorial design . Monitor degradation via periodic HPLC analysis and apply Arrhenius kinetics to predict shelf life. Store samples in inert atmospheres (e.g., argon) at -20°C, a standard practice for acetylated sugars .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the reactivity of this compound in different solvent systems?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity, trace moisture). Replicate experiments under controlled conditions using a quasi-experimental design , isolating solvent effects. Apply multivariate statistics (e.g., PCA) to differentiate solvent-driven vs. compound-specific trends . Theoretical modeling (e.g., DFT calculations) can further elucidate solvent interactions .

Q. What strategies are effective for studying multi-variable interactions in this compound’s biochemical activity?

  • Methodological Answer : Implement response surface methodology (RSM) with a central composite design to model nonlinear relationships between variables (e.g., concentration, pH, enzyme activity). Use ANOVA to validate model significance, as seen in enzyme kinetic studies . For high-throughput screening, integrate robotic liquid handling systems with real-time UV-Vis monitoring .

Q. How can in silico modeling enhance the design of this compound derivatives with targeted properties?

  • Methodological Answer : Leverage molecular dynamics (MD) simulations to predict conformational stability and binding affinities. Validate predictions with synthetic analogs and SPR binding assays. Software like Gaussian or AutoDock enables virtual screening of derivatives, reducing experimental iterations . Cross-reference results with crystallographic data from related glycosides to refine models .

Data Management and Experimental Design

Q. What frameworks ensure reproducibility in this compound studies?

  • Methodological Answer : Adopt modular experimental templates (e.g., pre-registered protocols on platforms like OSF) to standardize procedures. Use electronic lab notebooks (ELNs) with version control and blockchain timestamps to track deviations . For collaborative projects, enforce data integrity through role-based access controls and encrypted backups .

Q. How can researchers balance exploratory and confirmatory studies for this compound?

  • Methodological Answer : Apply a two-phase design :

  • Phase 1 (Exploratory) : Use unsupervised learning (e.g., clustering) on high-dimensional data (e.g., metabolomics) to generate hypotheses.
  • Phase 2 (Confirmatory) : Validate findings via hypothesis-driven, blinded experiments with predefined statistical power (α=0.05, β=0.2) .
  • Example workflow:
PhaseObjectiveTools
1Hypothesis GenerationPCA, K-means
2ValidationANOVA, Bonferroni correction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.